molecular formula C7H11N B1267235 1-(Prop-2-yn-1-yl)pyrrolidine CAS No. 7223-42-9

1-(Prop-2-yn-1-yl)pyrrolidine

Cat. No. B1267235
CAS RN: 7223-42-9
M. Wt: 109.17 g/mol
InChI Key: IUGUPWHFLZEPHN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)pyrrolidine is a chemical compound with the molecular formula C7H11N . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine involves the addition of propargyl bromide to a solution of pyrrolidine in ether. The reaction mixture is stirred at room temperature for 18 hours, after which the solids are removed by filtration. The filtrate is diluted with water and extracted with ether. The ether is dried with brine, then Na2SO4, and concentrated on a rotary evaporator at low temperature to yield the title compound .


Molecular Structure Analysis

The molecular structure of 1-(Prop-2-yn-1-yl)pyrrolidine consists of a pyrrolidine ring with a prop-2-yn-1-yl group attached .


Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)pyrrolidine can undergo various chemical reactions. For instance, it can participate in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

1-(Prop-2-yn-1-yl)pyrrolidine has a molecular weight of 109.17 . It is a liquid at room temperature . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 135.4±23.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

1-(Prop-2-yn-1-yl)pyrrolidine: is utilized in the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic compounds. These compounds have various pharmacological properties and are used in medicinal chemistry for the development of new therapeutic agents .

Bioorthogonal Chemistry

In chemical biology, 1-(Prop-2-yn-1-yl)pyrrolidine serves as a synthetic building block for bioorthogonal alkyne tags. These tags are used in “reverse-polarity” activity-based protein profiling (RP-ABPP), which allows for the identification and study of reactive, functional groups in proteins .

Oxidative Formylation Reactions

This compound is involved in visible-light-induced oxidative formylation reactions. It reacts with molecular oxygen in the absence of an external photosensitizer to produce formamides. This method is valued for its mild conditions and good yields .

Material Science

1-(Prop-2-yn-1-yl)pyrrolidine: is a versatile material in scientific research due to its unique structure. It finds applications in material science, particularly in the synthesis of new materials with potential electronic or photonic properties.

Drug Synthesis

The compound is a precursor in the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Catalysis

In catalysis, 1-(Prop-2-yn-1-yl)pyrrolidine can be used as a ligand or a catalyst itself in various organic transformations. This includes coupling reactions that are fundamental in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

It is known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

1-(Prop-2-yn-1-yl)pyrrolidine is involved in various chemical reactions. For instance, it has been used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . It also acts as a photosensitizer in visible-light-induced oxidative formylation reactions . In these reactions, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

Its involvement in energy transfer and single electron transfer pathways suggests that it may influence redox reactions and other processes dependent on these mechanisms .

Result of Action

The molecular and cellular effects of 1-(Prop-2-yn-1-yl)pyrrolidine’s action depend on the specific reaction in which it is involved. For example, in the Sandmeyer reaction, it contributes to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Action Environment

The action, efficacy, and stability of 1-(Prop-2-yn-1-yl)pyrrolidine can be influenced by various environmental factors. For instance, in the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers, indicating that light conditions could impact the reaction . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .

Safety and Hazards

1-(Prop-2-yn-1-yl)pyrrolidine is classified as a dangerous substance. It is recommended to handle it with protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 1-(Prop-2-yn-1-yl)pyrrolidine research could involve exploring its potential applications in various fields, such as medicinal chemistry, due to its ability to participate in a variety of chemical reactions . Further studies could also focus on improving the synthesis process to increase yield and purity .

properties

IUPAC Name

1-prop-2-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGUPWHFLZEPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305950
Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)pyrrolidine

CAS RN

7223-42-9
Record name 1-(2-Propynyl)pyrrolidine
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Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Synthesis routes and methods

Procedure details

Preparation of example 247 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 1-prop-2-ynyl-pyrrolidine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 1-Prop-2-ynyl-pyrrolidine was prepared by stirring 3-bromo-propyne, pyrrolidine and triethylamine at room temperature in tetrahydrofuran for 2 hours. The title compound (80 mg, 0.177 mmol) was obtained as a yellow powder in 36% overall yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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